![molecular formula C23H22Cl2N2O2S B2802386 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 954662-71-6](/img/structure/B2802386.png)
2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H22Cl2N2O2S and its molecular weight is 461.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Compounds with similar structural motifs, including those incorporating dihydroisoquinolinyl and acetamide groups, have been synthesized and analyzed for their chemical properties. For instance, studies have explored the synthesis of N-acylcatecholamines and dihydro-6,7-isoquinolinedioles from N-acyl-3,4-dimethoxyphenethylamines, highlighting methodologies for creating complex molecules with potential biological activity (Niederstein & Peter, 1989)[https://consensus.app/papers/nacylcatecholamine-34dihydro67isochinolindiole-niederstein/7ef2892a41bb5be48fdb9d9e90d04cbf/?utm_source=chatgpt].
Biological Activities
- Research into structurally similar compounds has shown a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. For example, quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing promising results compared to standard drugs (Alagarsamy et al., 2015)[https://consensus.app/papers/design-synthesis-quinazolinyl-acetamides-alagarsamy/e4dbe7e6996c547f870431d145865715/?utm_source=chatgpt].
Pharmacological Applications
- Derivatives of dihydroisoquinolines and related heterocycles have been synthesized and tested for various pharmacological activities, including cytotoxicity against cancer cell lines and potential anticonvulsant effects. These studies indicate the therapeutic potential of these compounds in treating diseases such as cancer and epilepsy (Nguyen et al., 2019)[https://consensus.app/papers/synthesis-cytotoxic-activity-k562-mcf7-cell-lines-nguyen/071564085b47543888766e81568e92ae/?utm_source=chatgpt]; (El Kayal et al., 2019)[https://consensus.app/papers/synthesis-vivo-silico-activity-studies-derivatives-kayal/e5698ae4cff35cbd8062230fe969206d/?utm_source=chatgpt].
Structural and Molecular Docking Studies
- Structural analysis and molecular docking studies of similar compounds have provided insights into their potential mechanisms of action and interactions with biological targets. Such research helps in understanding how modifications to the molecular structure can influence biological activity and therapeutic efficacy (Sayed et al., 2021)[https://consensus.app/papers/nitrophenylgroupcontaining-heterocycles-part-sayed/b3839cc4c07d518aa361810dd80ff8f4/?utm_source=chatgpt].
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2S/c24-19-5-6-22(20(25)11-19)29-14-23(28)26-12-21(18-8-10-30-15-18)27-9-7-16-3-1-2-4-17(16)13-27/h1-6,8,10-11,15,21H,7,9,12-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUNXBBRWSEMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide |
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